5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid CAS 1375471-59-2
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid CAS 1375471-59-2
An In-Depth Technical Guide to 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2)
Executive Summary
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) represents a high-value, bifunctional molecular scaffold designed for advanced medicinal chemistry campaigns. Distinguished by its orthogonal reactivity profile, this compound allows researchers to independently functionalize the sulfonyl chloride and carboxylic acid termini, facilitating the rapid generation of structure-activity relationship (SAR) libraries.
This guide provides a comprehensive technical analysis of the compound’s chemical architecture, handling requirements, and synthetic utility. It is designed for drug development professionals seeking to leverage this scaffold for kinase inhibition, metabolic modulation, or fragment-based drug discovery (FBDD).
Chemical Profile & Structural Analysis
1.1 Molecular Architecture
The compound features a trisubstituted benzene ring optimized for pharmacological potency and physicochemical balance.
| Feature | Chemical Moiety | Functionality & Strategic Value |
| Core Scaffold | Benzoic Acid | Provides a polar handle (C-1 position) for solubility or amide coupling; acts as a hydrogen bond donor/acceptor. |
| Electrophile | 5-Chlorosulfonyl (-SO₂Cl) | A highly reactive "warhead" for sulfonamide formation. It serves as the primary diversification point for nucleophilic attack by amines. |
| Lipophilic Cap | 2-Ethoxy (-OEt) | Increases lipophilicity (LogP) and provides steric bulk to lock the conformation of the aromatic ring, potentially improving binding selectivity. |
| Metabolic Shield | 3-Fluoro (-F) | Blocks metabolic oxidation at the vulnerable C-3 position (metabolic soft spot), extends half-life ( |
1.2 Reactivity Hierarchy
The molecule possesses two electrophilic sites with distinct reactivity profiles, enabling chemoselective functionalization :
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Sulfonyl Chloride (
): Highly reactive toward nucleophiles (amines, alcohols) under mild basic conditions. Kinetic control allows reaction here without affecting the carboxylic acid. -
Carboxylic Acid (
): Less reactive; requires activation (e.g., HATU, EDC/NHS) or conversion to an acid chloride to react.
Strategic Implication: Researchers can perform a "one-pot, two-step" sequence: first reacting the sulfonyl chloride to install a sulfonamide, followed by amide coupling at the carboxylic acid.
Handling, Stability & Safety
2.1 Critical Stability Warning
The chlorosulfonyl group is hygroscopic and moisture-sensitive . Exposure to atmospheric humidity causes rapid hydrolysis to the corresponding sulfonic acid (5-sulfo-2-ethoxy-3-fluorobenzoic acid) and hydrochloric acid (HCl), irreversibly degrading the reagent's utility.
2.2 Storage Protocols
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Atmosphere: Store strictly under inert gas (Argon or Nitrogen).
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Temperature: Refrigerate at 2–8°C. Long-term storage at -20°C is recommended to retard hydrolysis.
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Container: Use amber glass vials with PTFE-lined septa to prevent moisture ingress and photodegradation.
2.3 Safety Profile
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Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water.
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PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat. Handle only in a fume hood.
Synthetic Utility & Applications
3.1 Pathway: Orthogonal Library Generation
The following diagram illustrates the chemoselective workflow for generating diverse pharmaceutical candidates from this single scaffold.
Caption: Chemoselective workflow utilizing the reactivity difference between sulfonyl chloride and carboxylic acid groups.
3.2 Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "linking fragment." The sulfonamide motif is a classic bioisostere for carboxylic acids and is prevalent in COX-2 inhibitors, diuretics, and kinase inhibitors (e.g., Vemurafenib derivatives). The fluorine substitution mimics the electronic effects of hydrogen while blocking metabolism, a technique grounded in the "fluorine scan" methodology used in lead optimization [1].
Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis
Objective: Functionalize the -SO₂Cl group while leaving the -COOH intact.
Reagents:
-
CAS 1375471-59-2 (1.0 equiv)
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Primary/Secondary Amine (1.1 equiv)
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Triethylamine (TEA) or DIPEA (2.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve CAS 1375471-59-2 in anhydrous DCM (0.1 M concentration).
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Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions and hydrolysis.
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Addition: Add the base (TEA) followed by the dropwise addition of the amine.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC or LC-MS (Note: quench aliquot with methanol before injection to observe the methyl ester/sulfonamide derivative).
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Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate.
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Purification: The carboxylic acid product can often be purified via acid-base extraction or used directly in the next step.
Protocol B: Quality Control (Hydrolysis Check)
Objective: Verify reagent purity before use.
Method: HPLC-UV (254 nm).
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
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Sample Prep: Dissolve a small amount of the solid in anhydrous methanol .
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Interpretation: The sulfonyl chloride will instantly react with methanol to form the methyl sulfonate ester .
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If the peak corresponds to the sulfonic acid (hydrolysis product), the reagent has degraded.
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If the peak corresponds to the methyl sulfonate, the reagent is active.
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Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of -SO₂Cl | Ensure all glassware is dried. Use fresh anhydrous solvents. Keep the reaction under Argon. |
| Side Products | Double reaction (Amide formation) | Maintain temperature at 0°C during addition. Avoid using excess amine; use stoichiometric amounts. |
| Incomplete Reaction | Steric hindrance of Amine | For bulky amines, use a stronger base (e.g., NaH in THF) or add a catalyst like DMAP (10 mol%). |
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
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Benchchem. (n.d.).[1] Physical Properties of Chlorosulfonyl Benzoic Acid Derivatives. Benchchem Technical Library. Link
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TCI Chemicals. (2024). Safety Data Sheet: 3-(Chlorosulfonyl)benzoic Acid (Analogous Handling). Link
